Typhasterol
Overview
Description
Typhasterol is a naturally occurring brassinosteroid, a class of polyhydroxylated plant steroidal hormones. Brassinosteroids are essential for various physiological processes in plants, including cell division, elongation, morphogenesis, and stress responses . This compound, along with other brassinosteroids like brassinolide and castasterone, is widely distributed in plant tissues such as pollen, seeds, flowers, roots, shoots, leaves, and stems .
Preparation Methods
Synthetic Routes and Reaction Conditions: Typhasterol is synthesized through the isoprenoid pathway, which involves several intermediates such as acetyl coenzyme A, isopentenyl pyrophosphate, geranyl pyrophosphate, mevalonate, and farnesyl pyrophosphate . The biosynthesis of this compound from plant sterols involves multiple enzymatic steps, including hydroxylation and oxidation reactions .
Industrial Production Methods: Industrial production of this compound typically involves the extraction and purification of brassinosteroids from plant materials. Advanced analytical techniques such as high-performance liquid chromatography, gas chromatography-mass spectrometry, and liquid chromatography-tandem mass spectrometry are employed for the isolation and characterization of this compound from complex plant matrices .
Chemical Reactions Analysis
Types of Reactions: Typhasterol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for its biosynthesis and metabolic pathways in plants .
Common Reagents and Conditions: Common reagents used in the synthesis and modification of this compound include oxidizing agents, reducing agents, and catalysts that facilitate hydroxylation and oxidation reactions . Specific conditions such as temperature, pH, and solvent systems are optimized to achieve desired reaction outcomes.
Major Products Formed: The major products formed from the chemical reactions involving this compound include other brassinosteroids such as castasterone and brassinolide . These products play significant roles in regulating plant growth and development.
Scientific Research Applications
Typhasterol has numerous scientific research applications across various fields:
Chemistry: In chemistry, this compound is studied for its unique structural properties and its role in the biosynthesis of other brassinosteroids.
Biology: In biology, this compound is essential for understanding plant physiology and development. It is used to study the mechanisms of cell division, elongation, and stress responses in plants .
Medicine: Although primarily studied in plants, the structural similarity of this compound to animal steroids has prompted research into its potential medicinal applications. Studies explore its effects on cell growth and its potential as a therapeutic agent .
Industry: In agriculture, this compound and other brassinosteroids are used to enhance crop yield and stress tolerance. They are applied as growth regulators to improve plant health and productivity .
Mechanism of Action
Typhasterol exerts its effects through a receptor kinase-mediated signal transduction pathway. The brassinosteroid receptor complex, consisting of BRI1 and BAK1, recognizes this compound at the cell surface . This recognition triggers a phosphorylation cascade involving the phosphorylation of BSU1 protein and the proteasomal degradation of BIN2 proteins . The inactivation of BIN2 allows BES1/BZR1 transcription factors to enter the nucleus and regulate the expression of target genes involved in plant growth and stress responses .
Comparison with Similar Compounds
Similar Compounds: Typhasterol is structurally similar to other brassinosteroids such as brassinolide, castasterone, and teasterone . These compounds share a common 5α-cholestane skeleton and vary in their side-chain modifications and hydroxylation patterns .
Uniqueness: this compound is unique due to its specific hydroxylation pattern and its role as an intermediate in the biosynthesis of other brassinosteroids . Its distinct structural features contribute to its specific biological activities and its importance in plant physiology .
Properties
IUPAC Name |
(3R,5S,8S,9S,10R,13S,14S,17R)-17-[(2S,3R,4R,5S)-3,4-dihydroxy-5,6-dimethylheptan-2-yl]-3-hydroxy-10,13-dimethyl-1,2,3,4,5,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-6-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H48O4/c1-15(2)16(3)25(31)26(32)17(4)20-7-8-21-19-14-24(30)23-13-18(29)9-11-28(23,6)22(19)10-12-27(20,21)5/h15-23,25-26,29,31-32H,7-14H2,1-6H3/t16-,17-,18+,19-,20+,21-,22-,23+,25+,26+,27+,28+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBSXXCCMIWEPEE-SELDZKRUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)C(C(C(C)C1CCC2C1(CCC3C2CC(=O)C4C3(CCC(C4)O)C)C)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]([C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC(=O)[C@@H]4[C@@]3(CC[C@H](C4)O)C)C)[C@H]([C@@H]([C@@H](C)C(C)C)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H48O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5041146 | |
Record name | Typhasterol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5041146 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
448.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | 2-Deoxycastasterone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0034423 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
87734-68-7 | |
Record name | Typhasterol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=87734-68-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Typhasterol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087734687 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | TYPHASTEROL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GG2V86UZ00 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | 2-Deoxycastasterone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0034423 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
227 - 230 °C | |
Record name | 2-Deoxycastasterone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0034423 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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